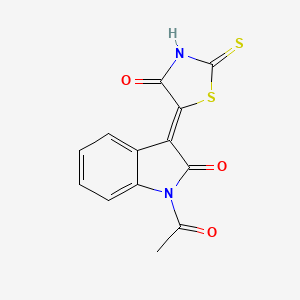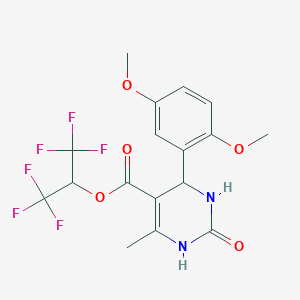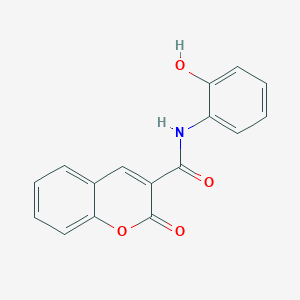
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-octadecylamid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Sie gehört zur Fluorenfamilie, die aus Verbindungen mit einem Fluorengerüst besteht, das durch zwei Benzolringe gekennzeichnet ist, die über einen zentralen Cyclopentanring verbunden sind. Diese Verbindung zeichnet sich besonders durch ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen aus, darunter Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-octadecylamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Fluorengerüsts. Zu den wichtigsten Schritten gehören:
Oxidation von Fluoren: Das Fluoren wird oxidiert, um 9-Oxo-9H-Fluoren zu bilden.
Sulfonierung: Das 9-Oxo-9H-Fluoren wird sulfoniert, um Sulfonsäuregruppen an den Positionen 2 und 7 einzuführen.
Amidierung: Die Sulfonsäuregruppen werden dann mit Octadecylamin umgesetzt, um das Bis-octadecylamid-Derivat zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:
Batchreaktoren: Einsatz von Batchreaktoren für kontrollierte Sulfonierungs- und Amidierungsreaktionen.
Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-octadecylamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden.
Reduktion: Reduktionsreaktionen können die Sulfonsäuregruppen modifizieren.
Substitution: Die Sulfonsäuregruppen können durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu höheren Oxidationsstufen des Fluorengerüsts führen, während die Substitution verschiedene funktionelle Gruppen einführen kann.
Wissenschaftliche Forschungsanwendungen
9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-octadecylamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese von fortschrittlichen Materialien und Polymeren verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und Medikamententrägersysteme untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-octadecylamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Sulfonsäuregruppen und das Fluorengerüst spielen eine entscheidende Rolle für seine Reaktivität und Wechselwirkungen. Die Verbindung kann an verschiedene Biomoleküle binden und deren Funktion und Aktivität beeinflussen.
Wirkmechanismus
The mechanism of action of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-octadecylamide involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and the fluorene backbone play crucial roles in its reactivity and interactions. The compound can bind to various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-(2,6-dimethyl-phenyl)ester
- 9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-decylamid
- 9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-dibutylamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 9-Oxo-9H-Fluoren-2,7-disulfonsäure-bis-octadecylamid aufgrund seiner langen Octadecylamidketten einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleihen. Diese langen Ketten können die Löslichkeit, Reaktivität und Wechselwirkungen der Verbindung mit anderen Molekülen beeinflussen und sie für bestimmte Anwendungen in Forschung und Industrie geeignet machen.
Eigenschaften
Molekularformel |
C49H82N2O5S2 |
|---|---|
Molekulargewicht |
843.3 g/mol |
IUPAC-Name |
2-N,7-N-dioctadecyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C49H82N2O5S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-50-57(53,54)43-35-37-45-46-38-36-44(42-48(46)49(52)47(45)41-43)58(55,56)51-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42,50-51H,3-34,39-40H2,1-2H3 |
InChI-Schlüssel |
YNAHLCKDPBZQHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)

